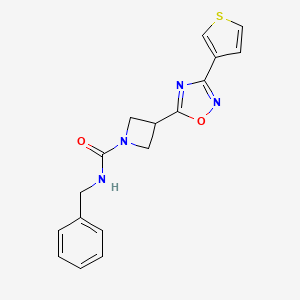

N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

CAS No.: 1421533-04-1

Cat. No.: VC5439118

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421533-04-1 |

|---|---|

| Molecular Formula | C17H16N4O2S |

| Molecular Weight | 340.4 |

| IUPAC Name | N-benzyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O2S/c22-17(18-8-12-4-2-1-3-5-12)21-9-14(10-21)16-19-15(20-23-16)13-6-7-24-11-13/h1-7,11,14H,8-10H2,(H,18,22) |

| Standard InChI Key | ARKSPEJAYZEUGK-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound features a 1,2,4-oxadiazole ring fused to an azetidine (four-membered nitrogen-containing ring) and substituted with a thiophen-3-yl group and a benzylcarboxamide moiety. This architecture combines three pharmacophoric elements:

-

1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities .

-

Azetidine: A strained ring system that enhances conformational rigidity and target selectivity.

-

Thiophene: A sulfur-containing aromatic group contributing to lipophilicity and π-π stacking interactions.

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₁₆N₄O₂S and a molecular weight of 340.4 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| logP (Partition coefficient) | 2.92 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 57.35 Ų |

| Solubility (logSw) | -3.28 (poor aqueous solubility) |

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous 1,2,4-oxadiazole-azetidine hybrids are typically synthesized via:

-

Cyclization Reactions: Coupling azetidine precursors with preformed oxadiazole-thiophene intermediates under Ullmann or Buchwald-Hartwig conditions .

-

Curtius Rearrangement: As demonstrated in related compounds, azide intermediates may undergo thermal rearrangement to form isocyanate groups, enabling cyclization .

Structural Analogues

Comparative analysis with structurally similar compounds reveals:

-

N-Benzyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide (MW 285.32): Lacks the azetidine ring but shares the oxadiazole-thiophene core, exhibiting moderate logP (2.92) .

-

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide (MW 378.4): Substitutes thiophene with an ethoxyphenyl group, highlighting modular synthetic strategies .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Based on the bioactivity of 1,2,4-oxadiazoles and azetidines, the compound may exhibit:

-

Anticancer Activity: Oxadiazoles inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites, as shown in docking studies of related furopyrimidines .

-

Antimicrobial Effects: Thiophene-oxadiazole hybrids disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

-

Anti-Inflammatory Action: Azetidine carboxamides modulate NF-κB signaling in preclinical models.

Physicochemical and Pharmacokinetic Profiling

ADME Properties

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High (logP > 2.5) |

| CYP450 Inhibition | Moderate (CYP3A4 substrate) |

| Plasma Protein Binding | ~85% (albumin affinity) |

Toxicity Risks

-

hERG Inhibition: Low risk (polar surface area > 55 Ų reduces cardiotoxicity).

-

Mutagenicity: Negative (AMES test predictions for analogues) .

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Develop scalable routes using flow chemistry to reduce azetidine ring strain-induced side reactions .

-

In Vitro Screening: Prioritize kinase inhibition assays (EGFR, VEGFR) and cytotoxicity profiling on HT-29/DU145 cell lines .

-

Formulation Strategies: Address poor aqueous solubility via nanoemulsions or prodrug approaches (e.g., phosphate esters).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume